Dimethyl 2-hexylidenemalonate
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Overview
Description
. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylidenemalonate can be synthesized through the condensation of dimethyl malonate with hexanal in the presence of a base. The reaction typically involves the deprotonation of dimethyl malonate to form an enolate, which then undergoes nucleophilic addition to hexanal, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hexylidenemalonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides to form alkylated products.
Hydrolysis: Acidic or basic hydrolysis of this compound yields malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form enols, which can tautomerize to carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Acids: Hydrochloric acid or sulfuric acid for hydrolysis.
Heat: Applied during decarboxylation reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation.
Scientific Research Applications
Dimethyl 2-hexylidenemalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Intermediate in the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 2-hexylidenemalonate involves its reactivity as an enolate. The enolate form can participate in nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl Malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-hexylidenemalonate is unique due to its hexylidene group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
74290-25-8 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dimethyl 2-hexylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h8H,4-7H2,1-3H3 |
InChI Key |
HEEGGQBFHGQOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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